6-Fluoropurine

Catalog No.
S622331
CAS No.
1480-89-3
M.F
C5H3FN4
M. Wt
138.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoropurine

CAS Number

1480-89-3

Product Name

6-Fluoropurine

IUPAC Name

6-fluoro-7H-purine

Molecular Formula

C5H3FN4

Molecular Weight

138.1 g/mol

InChI

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

LGQVOKWMIRXXDM-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)F

Synonyms

6-fluoropurine

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)F

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)F

Potential Antiviral Agent:

6-Fluoropurine has been investigated for its potential as an antiviral agent. Studies have shown that it can inhibit the replication of various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV) []. The mechanism of action is believed to involve its incorporation into viral DNA, leading to errors during replication and ultimately hindering viral growth []. However, further research is needed to determine the effectiveness and safety of 6-fluoropurine for therapeutic applications [].

Probe for Studying Nucleic Acid Interactions:

Due to its structural similarity to the natural purine bases adenine and guanine, 6-fluoropurine can be used as a probe to study interactions between nucleic acids and other molecules. By incorporating 6-fluoropurine into DNA or RNA, researchers can investigate how these biomolecules bind to proteins, drugs, or other ligands []. This information is crucial for understanding fundamental biological processes and developing new drugs that target specific nucleic acid sequences [].

Tool for Studying DNA Mismatch Repair:

6-fluoropurine can also be utilized as a tool to study DNA mismatch repair, a cellular mechanism responsible for correcting errors in DNA replication. When 6-fluoropurine is incorporated into DNA, it creates a mismatch with the complementary base, triggering the mismatch repair machinery to remove the faulty base and restore the correct sequence []. By studying the cellular response to 6-fluoropurine incorporation, researchers can gain insights into the complex mechanisms involved in maintaining genomic integrity [].

6-Fluoropurine is a synthetic derivative of purine, characterized by the substitution of a fluorine atom at the sixth position of the purine ring. This compound is notable for its structural similarity to natural nucleobases, which allows it to participate in various biochemical processes. Its molecular formula is C5_5H4_4FN5_5, and it exhibits properties that make it a subject of interest in medicinal chemistry and biochemistry.

, primarily involving nucleophilic substitutions. Notably, it exhibits reactivity in S_NAr (nucleophilic aromatic substitution) reactions, where it serves as a substrate for various nucleophiles. Studies have shown that 6-fluoropurine nucleosides are particularly reactive compared to their chloro and bromo counterparts, making them valuable in synthetic organic chemistry .

Additionally, 6-fluoropurine can be synthesized through several methods, including:

  • Nucleophilic substitution reactions with potassium fluoride.
  • Modified Schiemann reactions, which involve diazotization followed by fluorination .

6-Fluoropurine exhibits significant biological activity, particularly as an antiviral agent. It has been studied as a prodrug for ganciclovir and acyclovir, two antiviral medications used to treat infections caused by certain viruses. The mono- and diesters of 6-fluoropurine have shown promise in enhancing the bioavailability of these drugs .

Moreover, its structural similarity to adenosine allows it to interfere with nucleotide metabolism, potentially leading to cytotoxic effects in rapidly dividing cells. This characteristic makes 6-fluoropurine a candidate for further exploration in cancer therapy.

Several synthesis methods have been developed for 6-fluoropurine:

  • Nucleophilic Substitution: Using dry potassium fluoride in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures.
  • Microwave-Assisted Synthesis: Employing ionic liquids under microwave conditions for efficient fluorination .
  • Modified Schiemann Reaction: Involving the conversion of chlorinated precursors to fluorinated derivatives through diazotization followed by treatment with fluoroboric acid .
  • Fluorination with Tetrabutylammonium Fluoride: A milder method that allows for high yields without extensive side reactions .

The primary applications of 6-fluoropurine include:

  • Antiviral Drug Development: As a prodrug or active ingredient in antiviral therapies.
  • Research Tool: In studies related to nucleic acid metabolism and enzyme interactions.
  • Synthetic Intermediate: In the preparation of more complex nucleoside analogs.

Interaction studies have highlighted the reactivity of 6-fluoropurine in various biochemical contexts. It has been shown to undergo significant interactions with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may possess enhanced biological activities .

Furthermore, comparisons with other halogenated purines indicate that while 6-fluoropurine is less reactive than its iodo and bromo counterparts, it remains highly effective in specific substitution reactions, making it a valuable compound in synthetic chemistry .

Several compounds share structural similarities with 6-fluoropurine:

Compound NameStructural FeaturesUnique Properties
6-ChloropurineChlorine at the sixth positionMore reactive than 6-fluoropurine in S_NAr reactions
6-BromopurineBromine at the sixth positionHigher reactivity compared to 6-fluoropurine but less than 6-iodopurine
6-IodopurineIodine at the sixth positionMost reactive among halogenated purines; often used as a precursor for synthesis
2-AminopurineAmino group at the second positionExhibits different biological activities; can serve as a precursor for various derivatives

XLogP3

0.7

Other CAS

1480-89-3

Dates

Modify: 2023-08-15

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